molecular formula C25H21FN4O4 B12629509 3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B12629509
M. Wt: 460.5 g/mol
InChI Key: PXHYXLDABNDYTJ-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a pyrazole intermediate, which is then subjected to cyclization with a pyridine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one lies in its specific substitution pattern and the presence of both fluorophenyl and trimethoxyphenyl groups. These structural features contribute to its distinct biological activity and make it a valuable compound for further research .

Properties

Molecular Formula

C25H21FN4O4

Molecular Weight

460.5 g/mol

IUPAC Name

5-(4-fluorophenyl)-4-methyl-11-(3,4,5-trimethoxyphenyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C25H21FN4O4/c1-14-22(15-5-7-16(26)8-6-15)24-27-13-18-19(30(24)28-14)9-10-29(25(18)31)17-11-20(32-2)23(34-4)21(12-17)33-3/h5-13H,1-4H3

InChI Key

PXHYXLDABNDYTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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